2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

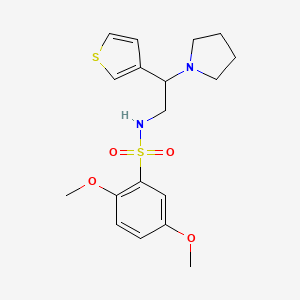

2,5-Dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dimethoxy-substituted aromatic ring, a pyrrolidine moiety, and a thiophene group.

Properties

IUPAC Name |

2,5-dimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-23-15-5-6-17(24-2)18(11-15)26(21,22)19-12-16(14-7-10-25-13-14)20-8-3-4-9-20/h5-7,10-11,13,16,19H,3-4,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRZFADALGOZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 666211-26-3

This compound features a benzenesulfonamide core, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of methoxy groups and a pyrrolidine moiety contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the benzenesulfonamide : This is achieved by reacting a suitable benzenesulfonyl chloride with an amine derivative.

- Introduction of the pyrrolidine and thiophene groups : These are incorporated through nucleophilic substitution reactions or coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, analogs of pyrrolidine derivatives have shown potent activity against various bacterial strains and fungi. The specific biological assays conducted on this compound have not been extensively documented in the literature; however, related compounds have demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans and other pathogens .

The proposed mechanisms of action for compounds in this class often involve:

- Inhibition of bacterial cell wall synthesis : This is a common mechanism for sulfonamide derivatives.

- Interference with metabolic pathways : Such as folate synthesis inhibition, which is crucial for bacterial growth.

Case Studies and Research Findings

- Study on Pyrrolidine Derivatives :

- Antifungal Activity Evaluation :

Data Summary

| Compound Name | MIC (μg/mL) | Target Organisms | Mechanism of Action |

|---|---|---|---|

| 2,5-Dimethoxy-N-(...) | 0.03 - 0.5 | Candida albicans, Cryptococcus neoformans | Inhibition of cell wall synthesis |

| Pyrrolidine Analog | <1 | Aspergillus fumigatus | Folate synthesis inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores, including benzenesulfonamide cores, pyrrolidine/amine substituents, or heterocyclic appendages. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations and Pharmacological Implications: The pyrrolidine-thiophene combination in the target compound distinguishes it from quinoline-based analogs (e.g., SzR-109) . Thiophene’s aromaticity and sulfur atom may enhance metabolic stability compared to morpholine or diethylamine substituents, which are more polar and prone to oxidation.

Synthetic Routes :

- The target compound’s sulfonamide group is likely synthesized via nucleophilic substitution, similar to IIIa’s preparation using benzenesulfonyl chloride and amines . However, the incorporation of thiophene and pyrrolidine may require multi-step functionalization.

Biological Activity: While SzR-109 and its analogs exhibit immunomodulatory effects on U937 cells , the target compound’s thiophene and dimethoxy groups could redirect activity toward serotonin or dopamine receptors, as seen in other sulfonamide derivatives.

The dimethoxy groups may reduce solubility relative to hydroxylated quinoline derivatives but improve oral bioavailability.

Q & A

Basic: What are the optimal synthetic routes for 2,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Core Structure Assembly : React 2,5-dimethoxybenzenesulfonyl chloride with a pyrrolidine-thiophene ethylamine intermediate under anhydrous conditions. Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates (e.g., hexane:ethyl acetate 3:1). Isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, gradient elution) .

Yield Optimization : Maintain strict temperature control (0–5°C during sulfonamide bond formation) and inert atmospheres (N₂/Ar) to prevent side reactions. Yields >70% are achievable with stoichiometric precision .

Basic: How is the molecular structure of this compound characterized?

Answer:

Key analytical techniques include:

NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene C-H coupling at δ 6.8–7.2 ppm, pyrrolidine protons at δ 2.5–3.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

X-ray Crystallography : For solid-state conformation analysis, single crystals are grown via slow evaporation (e.g., in ethanol/water). The thiophene ring’s dihedral angle relative to the benzenesulfonamide core (~45°) impacts steric interactions .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 423.15) and fragmentation patterns .

Basic: What initial biological screening approaches are recommended?

Answer:

In Vitro Assays :

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization (FP) or ELISA. IC₅₀ values <10 µM suggest therapeutic potential .

- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability) .

Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cells. EC₅₀ >50 µM indicates low toxicity .

Advanced: How can reaction optimization address low yields during synthesis?

Answer:

Intermediate Analysis : Isolate and characterize unstable intermediates (e.g., amine precursors) via LC-MS to identify degradation pathways .

Catalyst Screening : Test DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency in sulfonamide formation .

Solvent Effects : Replace polar aprotic solvents (e.g., DMF) with DCM/THF to reduce side reactions. Add molecular sieves to scavenge moisture .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

Answer:

Thiophene Substitution : Replacing thiophen-3-yl with thiophen-2-yl (as in ) reduces steric hindrance, improving target binding (ΔΔG = -2.1 kcal/mol in docking studies) .

Methoxy Group Positioning : 2,5-Dimethoxy vs. 3,4-dimethoxy alters electron density, affecting π-π stacking with aromatic residues (e.g., Tyr-342 in kinase targets) .

Pyrrolidine vs. Piperidine : Piperidine analogs increase basicity (pKa ~9.5 vs. 8.7 for pyrrolidine), enhancing solubility in acidic microenvironments (e.g., tumor tissues) .

Advanced: Which computational parameters are critical for modeling this compound?

Answer:

Docking Simulations : Use AutoDock Vina with flexible side chains to account for induced-fit binding. Prioritize H-bond interactions with sulfonamide oxygen (e.g., with Lys-123) .

QM/MM Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps. Focus on the sulfonamide group’s charge distribution (MEP minima ≈ -45 kcal/mol) .

MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. RMSD <2 Å after 50 ns indicates rigid binding poses .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Assay Reproducibility : Validate conflicting results (e.g., IC₅₀ variations) using orthogonal methods (e.g., SPR vs. FP). Control for batch-to-batch compound purity via HPLC (>98% purity) .

Off-Target Profiling : Screen against a panel of 50+ kinases/GPCRs to identify polypharmacology. Use selectivity scores (e.g., Gini index >0.7 indicates high specificity) .

Metabolite Interference : Incubate with liver microsomes (e.g., human CYP3A4) to rule out active metabolites. LC-MS/MS detects N-oxide or demethylated derivatives .

Advanced: How to address impurities detected during analytical characterization?

Answer:

HPLC Method Development : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile. Adjust gradient slope (1%/min) to resolve sulfonic acid byproducts (retention time ±0.5 min) .

Recrystallization Optimization : Test solvent pairs (e.g., ethyl acetate/hexane) for polymorph control. Single crystals with PXRD peaks matching simulated patterns confirm purity .

Degradation Studies : Perform forced degradation (heat/humidity/light) to identify labile groups. Stabilize methoxy groups via co-crystallization with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.